molecular formula C13H9FN4S B5672255 4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B5672255
M. Wt: 272.30 g/mol
InChI Key: JWYMLIAPRDNZOO-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has garnered interest due to its unique structure, which combines a fluoro-phenyl group, a pyridinyl group, and a triazole-thiol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

    Cyclization: Acidic or basic catalysts.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from substitution reactions on the fluoro-phenyl or pyridinyl groups.

    Fused Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole-thiol moiety can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interact with cellular receptors or proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
  • 4-(4-Chloro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
  • 4-(4-Bromo-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Uniqueness

4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the fluoro-phenyl group, which can enhance its biological activity and chemical stability compared to other similar compounds. The combination of the fluoro-phenyl group with the pyridinyl and triazole-thiol moieties provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMLIAPRDNZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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